![molecular formula C21H26N2O6 B2591231 Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1219904-14-9](/img/structure/B2591231.png)
Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate
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Overview
Description
The compound “Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . Also, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 5-bromo-benzo[d][1,3]dioxole with PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130 °C has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of compound was studied by thermogravimetric analysis .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. The benzo[d][1,3]dioxol-5-yl group is a common feature in molecules with anticancer properties . Research has shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The structure–activity relationship studies suggest that modifications to the compound could lead to more potent analogs for cancer treatment.
Tubulin Polymerization Modulation
The compound’s core structure is related to molecules that affect microtubule assembly, which is a significant target for anticancer agents . By modulating tubulin polymerization, these compounds can cause mitotic blockade and cell death, making them valuable in the development of new anticancer therapies.
Biochemical Reagent for Synthesis
In organic chemistry, the compound can serve as a reagent for synthesizing various functionalized molecules. The benzo[d][1,3]dioxol-5-yl group, in particular, is a versatile moiety that can be incorporated into other compounds to confer desired biological activities or physical properties .
Pharmacological Research
Compounds with the benzo[d][1,3]dioxol-5-yl group have been used in pharmacological research to develop new drugs. They have applications in treating conditions like rheumatic diseases, rheumatoid arthritis, and osteoarthritis due to their anti-inflammatory properties .
Modulation of ATP-Binding Cassette Transporters
Derivatives of this compound have been studied as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the movement of various molecules across cellular membranes and are involved in multidrug resistance, making them a target for cystic fibrosis treatment.
Structure–Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand how structural changes can affect biological activity. This is crucial for designing more effective drugs with fewer side effects. The compound’s diverse functional groups make it an excellent candidate for such studies .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cell cycle, particularly causing arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
Future Directions
The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides of synthetic as well as biological importance . Also, the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules are being explored .
properties
IUPAC Name |
ethyl 4-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-2-27-20(25)6-5-19(24)22-7-9-23(10-8-22)21(26)16-12-15(16)14-3-4-17-18(11-14)29-13-28-17/h3-4,11,15-16H,2,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVISUSWSHHIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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